ミリピリウム塩化物

概要

科学的研究の応用

Scientific Research Applications

Miripirium chloride is primarily recognized for its antimicrobial properties, making it valuable in several research and industrial applications.

Chemistry

- Preservative in Chemical Formulations : It is used to inhibit microbial growth in various chemical products, ensuring stability and longevity.

- Synthetic Chemistry Reagent : It serves as a reagent in synthetic pathways, particularly in the synthesis of other compounds.

Biology

- Antimicrobial Studies : Its efficacy against bacteria and fungi makes it a subject of research in microbiology. It disrupts cellular processes in microbes, leading to cell lysis through increased membrane permeability .

Medicine

- Pharmaceutical Preservative : Miripirium chloride is incorporated into pharmaceutical products such as Depo-Medrol and Depo-Provera to prevent microbial contamination .

- Veterinary Medicine : It has been explored as a preservative in veterinary drugs and vaccines .

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Miripirium chloride demonstrated its effectiveness against various bacterial strains commonly found in clinical settings. The compound showed significant inhibition at concentrations as low as 0.1% .

Allergic Reactions

Research has indicated that some patients may develop contact allergies to Miripirium chloride when used in formulations like Depo-Medrol. A case study documented instances of allergic dermatitis linked to this compound, underscoring the need for careful monitoring during pharmaceutical use .

Industrial Applications

Beyond its use in pharmaceuticals, Miripirium chloride has applications in industrial processes:

- Catalyst and Stabilizer : It serves as a catalyst and stabilizer in various chemical reactions within industrial settings .

Comparative Data Table

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Preservative | Prevents microbial growth in formulations |

| Synthetic Reagent | Used in various chemical syntheses | |

| Biology | Antimicrobial Studies | Effective against multiple bacterial strains |

| Medicine | Pharmaceutical Preservative | Incorporated in products like Depo-Medrol |

| Veterinary Medicine | Investigated for use in vaccines | |

| Industry | Catalyst/Stabilizer | Enhances reaction stability |

作用機序

ミリルピリジニウム塩化物は、微生物の細胞膜を破壊することによって抗菌効果を発揮します。 化合物のカチオン性により、微生物の細胞膜の負に帯電した成分と相互作用することができ、細胞溶解と死につながります . このメカニズムは、細胞膜の脂質二重層を標的とする他の四級アンモニウム化合物と似ています。

類似の化合物との比較

類似の化合物

塩化ベンザルコニウム: 類似の抗菌特性を持つ別の四級アンモニウム化合物。

塩化セチルピリジニウム: うがい薬やのど飴の消毒剤として使用されます。

塩化ドデシルトリメチルアンモニウム: 工業用および家庭用洗浄製品で一般的に使用されています。

独自性

ミリルピリジニウム塩化物は、疎水性と親水性の特性のバランスを備えた特定の構造のためにユニークであり、医薬品製剤の保存剤として非常に効果的です。 最適化された工業的生産方法は、大規模な用途にとって費用対効果の高い選択肢にもなります .

生化学分析

Biochemical Properties

Miripirium chloride plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules, disrupting their normal functions. The compound is known to interact with cell membrane proteins, leading to increased permeability and eventual cell lysis. This interaction is primarily due to the cationic nature of miripirium chloride, which allows it to bind to negatively charged components of the cell membrane .

Cellular Effects

Miripirium chloride has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s interaction with cell membranes leads to increased permeability, which can result in cell death. Additionally, miripirium chloride has been shown to induce oxidative stress in cells, further contributing to its antimicrobial effects .

Molecular Mechanism

The molecular mechanism of action of miripirium chloride involves its binding interactions with biomolecules. The compound binds to cell membrane proteins, increasing membrane permeability and leading to cell lysis. Miripirium chloride also inhibits certain enzymes, disrupting normal cellular functions. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of miripirium chloride change over time. The compound is relatively stable, but its antimicrobial activity can decrease due to degradation. Long-term exposure to miripirium chloride can lead to adaptive responses in cells, such as increased expression of efflux pumps and other resistance mechanisms. These changes can reduce the compound’s effectiveness over time .

Dosage Effects in Animal Models

The effects of miripirium chloride vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity. At high doses, miripirium chloride can cause toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and can be severe at high concentrations .

Metabolic Pathways

Miripirium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. This inhibition can lead to the accumulation of certain metabolites and depletion of others, disrupting normal cellular metabolism .

Transport and Distribution

Within cells and tissues, miripirium chloride is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature allows it to bind to negatively charged molecules, facilitating its transport across cell membranes. Miripirium chloride can accumulate in certain tissues, leading to localized effects .

Subcellular Localization

Miripirium chloride is localized in various subcellular compartments, including the cell membrane, cytoplasm, and organelles. The compound’s activity and function can be influenced by its subcellular localization. For example, miripirium chloride’s interaction with cell membrane proteins is crucial for its antimicrobial effects. Additionally, the compound can be directed to specific compartments through targeting signals and post-translational modifications .

準備方法

合成経路と反応条件

ミリルピリジニウム塩化物は、通常、ミリスチルクロリド(1-クロロテトラデカン)とガンマピコリン(4-メチルピリジン)を145〜150℃で加熱することによって合成されます。 この反応は、四級化プロセスであり、長時間の加熱(通常、8〜12時間)が必要です .

工業的生産方法

工業的な設定では、ミリルピリジニウム塩化物の合成は、連続フロー技術を使用して最適化されています。 この方法は、高圧および高温条件下での反応の化学的強化を含み、高収率と純度を維持しながら、反応時間を約45分に大幅に短縮します .

化学反応の分析

反応の種類

ミリルピリジニウム塩化物は、主に四級アンモニウム構造のために置換反応を受けます。特定の条件下では、酸化および還元反応にも参加することができます。

一般的な試薬と条件

置換反応: 通常、水酸化物イオンまたはその他の陰イオンなどの求核剤が含まれます。

酸化反応: 過マンガン酸カリウムなどの強力な酸化剤の存在下で発生する可能性があります。

還元反応: 水素化ホウ素ナトリウムなどの還元剤を含む可能性があります。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では、さまざまな置換ピリジニウム塩が生成される可能性があり、酸化および還元反応では、化合物の異なる酸化または還元形態が生じる可能性があります .

科学研究の応用

ミリルピリジニウム塩化物は、科学研究において幅広い用途があります。

化学: さまざまな化学製剤の保存剤として、および合成化学における試薬として使用されます。

生物学: 抗菌特性のために生物学的調査で使用されます。

類似化合物との比較

Similar Compounds

Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.

Dodecyltrimethylammonium chloride: Commonly used in industrial and household cleaning products.

Uniqueness

Miripirium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a preservative in pharmaceutical formulations. Its optimized industrial production methods also make it a cost-effective option for large-scale applications .

生物活性

Miripirium chloride, chemically known as myristyl-γ-picolinium chloride, is a quaternary ammonium compound primarily used as an antimicrobial preservative in pharmaceutical formulations. Its notable application includes serving as a preservative in Depo-Medrol , a corticosteroid injection used for various inflammatory conditions. This article explores the biological activity of Miripirium chloride, focusing on its pharmacological properties, toxicity, and clinical implications.

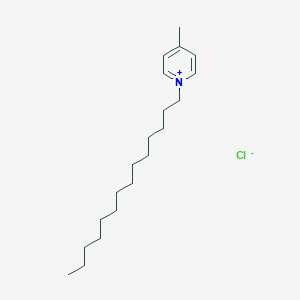

- Molecular Formula : CHN.Cl

- Molecular Weight : 325.96 g/mol

- Stereochemistry : Achiral

- Charge : Neutral

Structure Representation

- SMILES : [Cl-].CCCCCCCCCCCCCC[N+]1=CC=C(C)C=C1

- InChIKey : ZCTSINFCZHUVLI-UHFFFAOYSA-M

Antimicrobial Properties

Miripirium chloride functions primarily as an antimicrobial agent, inhibiting microbial growth and thus preserving the integrity of pharmaceutical products. It has been documented to be effective against a range of bacteria and fungi, making it valuable in formulations that require extended shelf life and stability.

The antimicrobial activity of Miripirium chloride is attributed to its ability to disrupt microbial cell membranes. By interacting with phospholipid bilayers, it alters membrane permeability, leading to cell lysis and death. This mechanism is typical of many quaternary ammonium compounds.

Use in Depo-Medrol

Miripirium chloride is included in Depo-Medrol , which is used for:

- Treatment of musculoskeletal conditions (e.g., arthritis)

- Alleviating allergic reactions (e.g., dermatitis)

- Managing severe infections where anti-inflammatory effects are beneficial .

Toxicological Studies

Toxicity studies have indicated varying lethal doses depending on the route of administration:

- Intravenous (IV) : LD50 ~ 30 mg/kg

- Intraperitoneal (IP) : LD50 ~ 7.5 mg/kg

- Subcutaneous (SC) : LD50 ~ 200 mg/kg .

These studies highlight the importance of careful dosing and monitoring during clinical use.

Allergic Reactions

Some case reports indicate that Miripirium chloride can induce contact allergies, particularly in patients receiving Depo-Medrol injections. Symptoms may include localized dermatitis or systemic allergic responses .

Case Studies

-

Case Study on Allergic Reaction :

A patient developed contact dermatitis following multiple administrations of Depo-Medrol containing Miripirium chloride. Patch testing confirmed sensitivity to the compound, leading to a reevaluation of treatment options . -

Clinical Efficacy in Inflammatory Conditions :

A retrospective study analyzed the outcomes of patients with rheumatoid arthritis treated with Depo-Medrol. Results indicated significant reductions in pain and inflammation, with an observed safety profile consistent with known side effects of corticosteroids .

Summary Table of Biological Activity

| Property | Detail |

|---|---|

| Antimicrobial Activity | Effective against bacteria and fungi |

| Mechanism | Disrupts microbial cell membranes |

| Clinical Uses | Arthritis, allergic reactions |

| Toxicity | IV LD50 ~ 30 mg/kg; IP LD50 ~ 7.5 mg/kg |

| Allergic Reactions | Possible contact dermatitis |

特性

IUPAC Name |

4-methyl-1-tetradecylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTSINFCZHUVLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046834 | |

| Record name | Miripirium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2748-88-1 | |

| Record name | Myristyl-γ-picolinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2748-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miripirium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002748881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quatresin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 4-methyl-1-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Miripirium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-tetradecylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRIPIRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D6CWI0P23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。